molecular formula C8H8ClNO3 B13097704 Methyl 4-chloro-6-(hydroxymethyl)nicotinate

Methyl 4-chloro-6-(hydroxymethyl)nicotinate

Cat. No.: B13097704
M. Wt: 201.61 g/mol
InChI Key: GXBOXIHFSHBEJF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-(hydroxymethyl)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl nicotinate with thionyl chloride to introduce the chloro group, followed by a hydroxymethylation reaction using formaldehyde and a suitable base .

Industrial Production Methods

Industrial production of Methyl 4-chloro-6-(hydroxymethyl)nicotinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-(hydroxymethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methyl 4-chloro-6-formylnicotinate or Methyl 4-chloro-6-carboxynicotinate.

    Reduction: Methyl 6-(hydroxymethyl)nicotinate.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-6-(hydroxymethyl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nicotinic acid receptors and related enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloro and hydroxymethyl groups on the nicotinic acid ring. This dual substitution pattern can confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-chloro-6-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, recognized for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_{8}H8_{8}ClN1_{1}O3_{3}
  • Molecular Weight : 201.60 g/mol
  • IUPAC Name : Methyl 4-chloro-6-(hydroxymethyl)pyridine-3-carboxylate

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 0.03 mg/mL
Escherichia coli< 0.03 mg/mL
Pseudomonas aeruginosa4 mg/mL

Studies have shown that the compound can penetrate bacterial membranes effectively, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

  • Key Findings :
    • Reduced levels of TNF-α and IL-6 in LPS-stimulated macrophages.
    • Modulation of NF-kB signaling pathway, leading to decreased inflammation .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Interaction with Receptors : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and inflammatory responses.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX).
  • Antioxidant Activity : The hydroxymethyl group may contribute to its ability to scavenge free radicals, reducing oxidative stress .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy :
    • Conducted on a range of bacterial strains.
    • Results demonstrated effective inhibition at low concentrations, suggesting potential for treating resistant infections.
  • Study on Anti-inflammatory Effects :
    • In vivo models showed significant reduction in edema and inflammation markers when treated with the compound.
    • Suggested use in conditions like arthritis and other inflammatory diseases .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 4-chloro-6-(hydroxymethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-10-5(4-11)2-7(6)9/h2-3,11H,4H2,1H3

InChI Key

GXBOXIHFSHBEJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(N=C1)CO)Cl

Origin of Product

United States

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